![molecular formula C17H12BrN B14763847 2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine is an organic compound that features a pyridine ring substituted with a brominated diphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine typically involves the bromination of a diphenyl precursor followed by coupling with a pyridine derivative. One common method involves the use of dibrominated amino silica gel as a brominating reagent, with iron trifluoromethanesulfonate as a catalyst and halogenated hydrocarbon as a solvent . This method is efficient and environmentally friendly, with high yields and purity.
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity while maintaining cost-effectiveness. The use of recyclable reagents and catalysts, as well as optimized reaction conditions, are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
作用機序
The mechanism by which 2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
2-Bromobiphenyl: Shares a similar brominated diphenyl structure but lacks the pyridine ring.
5-Bromo-2-chlorobenzoic acid: Another brominated aromatic compound with different functional groups.
Uniqueness
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine is unique due to the combination of a brominated diphenyl group with a pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
特性
分子式 |
C17H12BrN |
|---|---|
分子量 |
310.2 g/mol |
IUPAC名 |
2-(3-bromo-5-phenylphenyl)pyridine |
InChI |
InChI=1S/C17H12BrN/c18-16-11-14(13-6-2-1-3-7-13)10-15(12-16)17-8-4-5-9-19-17/h1-12H |
InChIキー |
HUVQTLODBDFDCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


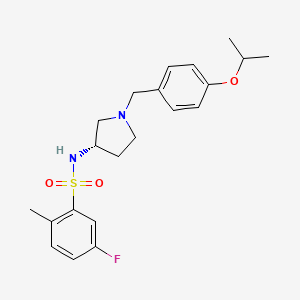
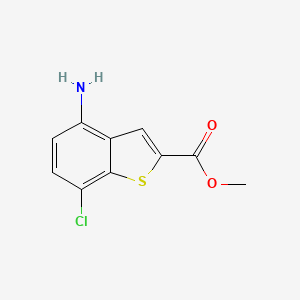
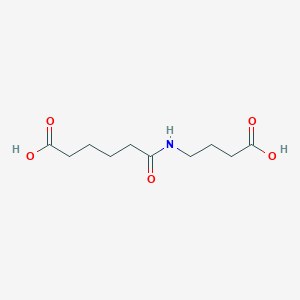
![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)
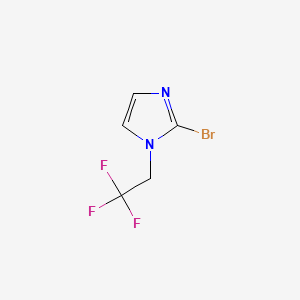
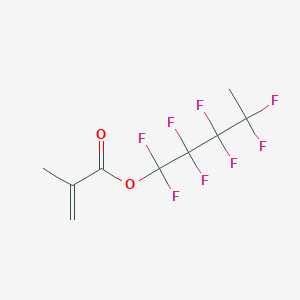
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)

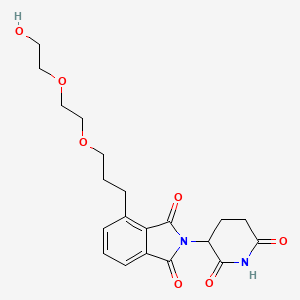
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)

